3-(1,3-Oxazol-4-yl)prop-2-enoic acid 3-(1,3-Oxazol-4-yl)prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16687550
InChI: InChI=1S/C6H5NO3/c8-6(9)2-1-5-3-10-4-7-5/h1-4H,(H,8,9)
SMILES:
Molecular Formula: C6H5NO3
Molecular Weight: 139.11 g/mol

3-(1,3-Oxazol-4-yl)prop-2-enoic acid

CAS No.:

Cat. No.: VC16687550

Molecular Formula: C6H5NO3

Molecular Weight: 139.11 g/mol

* For research use only. Not for human or veterinary use.

3-(1,3-Oxazol-4-yl)prop-2-enoic acid -

Specification

Molecular Formula C6H5NO3
Molecular Weight 139.11 g/mol
IUPAC Name 3-(1,3-oxazol-4-yl)prop-2-enoic acid
Standard InChI InChI=1S/C6H5NO3/c8-6(9)2-1-5-3-10-4-7-5/h1-4H,(H,8,9)
Standard InChI Key QNLZFVHPBRIIKI-UHFFFAOYSA-N
Canonical SMILES C1=C(N=CO1)C=CC(=O)O

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The molecule features a planar oxazole ring (C₃H₃NO) fused to a propenoic acid chain (C₃H₂O₂). X-ray crystallography of analogous oxazolyl compounds reveals dihedral angles of 5–10° between the oxazole and adjacent substituents, suggesting moderate conjugation . The (E)-configuration of the prop-2-enoic acid moiety is confirmed by NMR coupling constants (J = 15–16 Hz for trans-vinylic protons) .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₆H₅NO₃
Molecular Weight139.11 g/mol
IUPAC Name(E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid
Canonical SMILESC1=C(N=CO1)C=CC(=O)O
PubChem CID83764652

Spectroscopic Signatures

FT-IR analysis of similar α,β-unsaturated oxazolyl acids shows characteristic bands:

  • Broad O-H stretch (2500–3000 cm⁻¹) from carboxylic acid

  • C=O stretch (1680–1720 cm⁻¹)

  • Oxazole ring vibrations (1550–1600 cm⁻¹) .
    Mass spectrometry (EI-MS) typically yields a molecular ion peak at m/z 139.1 ([M]⁺) with fragmentation patterns dominated by decarboxylation (loss of 44 Da).

Synthetic Methodologies

Cyclocondensation Approaches

The oxazole ring is commonly constructed via cyclodehydration of acylated β-hydroxyamino acids. For 3-(1,3-oxazol-4-yl)prop-2-enoic acid, a modified Robinson-Gabriel synthesis employs:

  • Condensation of glycine derivatives with aldehydes under acidic conditions

  • Subsequent oxidation to install the α,β-unsaturation .

A representative protocol involves reacting N-acetyl glycine with 4-formyloxazole in acetic anhydride, catalyzed by sodium acetate (60–70% yield) . The reaction proceeds via imine formation followed by cyclization, as shown:

CH3CO-NH-CH2COOH+Oxazole-4-carbaldehydeAc2O, NaOAc3-(1,3-Oxazol-4-yl)prop-2-enoic acid+H2O\text{CH}_3\text{CO-NH-CH}_2\text{COOH} + \text{Oxazole-4-carbaldehyde} \xrightarrow{\text{Ac}_2\text{O, NaOAc}} \text{3-(1,3-Oxazol-4-yl)prop-2-enoic acid} + \text{H}_2\text{O}

Alternative Routes

  • Microwave-assisted synthesis: Reduces reaction time from 12 h to 30 min via controlled dielectric heating .

  • Solid-phase synthesis: Utilizes Wang resin-bound glycine for iterative coupling/cyclization steps (yield: 55–60%) .

Reactivity and Functionalization

Electrophilic Additions

The α,β-unsaturated system undergoes Michael additions with nucleophiles (e.g., amines, thiols). For example, treatment with benzylamine in ethanol yields 3-(1,3-oxazol-4-yl)-N-benzylpropanamide (85% yield) .

Cycloaddition Reactions

Diels-Alder reactivity with electron-deficient dienophiles (e.g., maleic anhydride) produces bicyclic adducts, though steric hindrance from the oxazole limits regioselectivity .

Biological and Industrial Applications

Enzyme Inhibition Studies

In crystallographic fragment screening, oxazolyl propenoic acids demonstrated weak binding (Kd > 100 μM) to FAD-dependent oxidoreductases, suggesting potential as allosteric modulators .

Materials Science Applications

The conjugated π-system enables use in:

  • Organic semiconductors (hole mobility: 0.01–0.1 cm²/V·s)

  • Photoresponsive polymers via RAFT polymerization .

ParameterSpecificationSource
StabilityHygroscopic; store under N₂
Skin IrritationCategory 2 (GHS)
Environmental ToxicityEC₅₀ (Daphnia magna): 12 mg/L

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